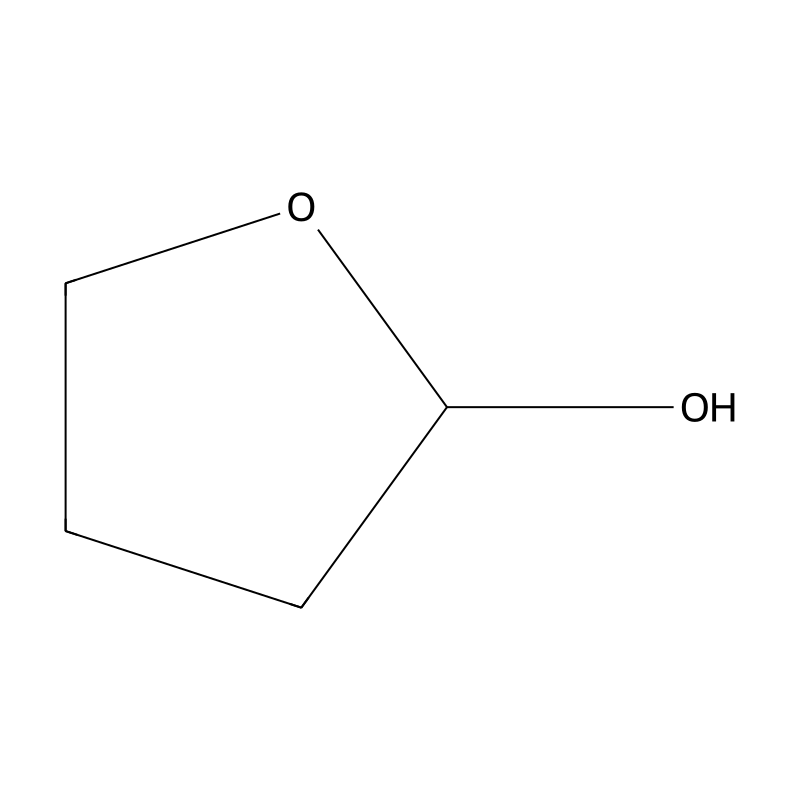2-Hydroxytetrahydrofuran

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Biodegradation:
- Microbial degradation of Tetrahydrofuran (THF): Studies have explored 2-THF as a key intermediate in the microbial degradation pathway of THF, a common industrial solvent. These studies suggest that specific fungi, like Pseudallescheria boydii, can break down THF into 2-THF, which is then further metabolized into other compounds. [Source: National Institutes of Health, ""]
Potential Therapeutic Applications:
- Mcl-1 inhibitor: Research suggests 2-THF may act as a potent inhibitor of the Mcl-1 protein, which plays a crucial role in programmed cell death (apoptosis). This property holds potential for developing novel cancer therapies by inducing apoptosis in cancer cells. [Source: Biosynth, ""]
- Autoimmune diseases and metabolic disorders: Early research indicates 2-THF may have potential benefits in managing autoimmune diseases and metabolic disorders like diabetes mellitus. However, further investigation is needed to confirm these findings and understand the underlying mechanisms. [Source: Biosynth, ""]
Environmental Applications:
- Wastewater treatment: 2-THF is being explored for its potential application in wastewater treatment due to its ability to inhibit the formation of nitrates and nitrites from nitrogen-containing organic compounds. This could contribute to reducing environmental pollution from wastewater. [Source: Biosynth, ""]
2-Hydroxytetrahydrofuran is an organic compound with the molecular formula CHO. It features a tetrahydrofuran ring with a hydroxyl group attached to the second carbon atom. This compound is notable for its potential applications in organic synthesis and environmental chemistry due to its unique structural properties, including the ability to form hydrogen bonds, which enhances its reactivity in various
- Nucleophilic Substitution: The hydroxyl group can act as a nucleophile, allowing for substitution reactions with alkyl halides.
- Ring-Opening Reactions: Under acidic or basic conditions, the tetrahydrofuran ring can undergo ring-opening, leading to various products depending on the reaction conditions.
- Oxidation: The compound can be oxidized to form other derivatives, such as 2-ketotetrahydrofuran, through selective anodic oxidation processes .
Research indicates that 2-hydroxytetrahydrofuran exhibits biological activity, particularly in environmental contexts. It has been shown to prevent the formation of nitrates and nitrites from nitrogen-containing organic compounds, making it useful in wastewater treatment applications . Additionally, its ability to form hydrogen bonds may contribute to its interactions with biological molecules, although more specific studies are required to fully elucidate its biological effects.
Several methods have been developed for synthesizing 2-hydroxytetrahydrofuran:
- Hydrogenation of Allyl Alcohol: This method involves the conversion of allyl alcohol with hydrogen and carbon monoxide in the presence of a metal catalyst, yielding 2-hydroxytetrahydrofuran as a product .
- Anodic Oxidation of Tetrahydrofuran: Tetrahydrofuran can be selectively oxidized using anodic oxidation techniques to produce 2-hydroxytetrahydrofuran .
- Hydrolysis of Tetrahydrofuran Derivatives: Certain tetrahydrofuran derivatives can undergo hydrolysis under acidic or basic conditions to yield 2-hydroxytetrahydrofuran.
The applications of 2-hydroxytetrahydrofuran span various fields:
- Environmental Chemistry: Used in wastewater treatment to mitigate nitrate and nitrite formation.
- Organic Synthesis: Serves as an intermediate in the synthesis of pharmaceuticals and other organic compounds due to its reactivity.
- Material Science: Explored as a potential solvent or additive in polymer chemistry.
Interaction studies involving 2-hydroxytetrahydrofuran focus on its ability to engage in hydrogen bonding and its reactivity with various electrophiles and nucleophiles. Such interactions are crucial for understanding its role in both synthetic pathways and biological systems. Research has indicated that it can form stable complexes with transition metals, which may influence catalytic processes .
Several compounds share structural similarities with 2-hydroxytetrahydrofuran. Here are some notable examples:
| Compound | Structure | Unique Features |
|---|---|---|
| Tetrahydrofuran | CHO | A saturated cyclic ether without hydroxyl group. |
| 4-Hydroxybutanal | CHO | An aldehyde form that can undergo tautomerization. |
| γ-Hydroxybutyric Acid | CHO | A gamma-hydroxy acid known for its biological activity. |
| 2-Methyltetrahydrofuran | CHO | A methyl-substituted variant affecting reactivity. |
2-Hydroxytetrahydrofuran's uniqueness lies in its specific positioning of the hydroxyl group on the tetrahydrofuran ring, which influences both its chemical reactivity and potential applications compared to these similar compounds.








